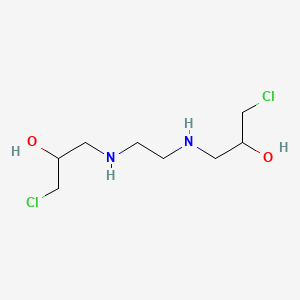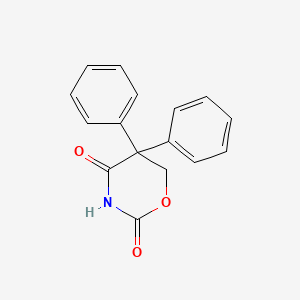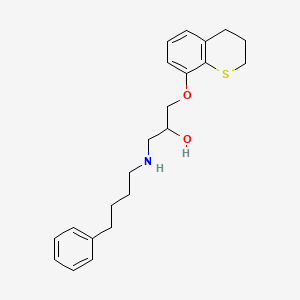
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman is a complex organic compound that belongs to the class of thiochromans Thiochromans are sulfur-containing heterocycles that have shown significant potential in various fields of research due to their unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiochroman ring: This can be achieved through the cyclization of a suitable precursor containing sulfur.
Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound.
Attachment of the phenylbutyl group: This is usually done through a substitution reaction where the phenylbutyl group is introduced to the intermediate.
Final assembly: The final step involves the coupling of the hydroxy and amino groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
科学研究应用
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenylbutyl group can enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman: This compound is similar but has a shorter phenylalkyl chain.
8-((2-Hydroxy-3-(4-(dicyclopropylmethyl)piperazin-1-yl)propyl)oxy)thiochroman: This compound has a different substituent on the amino group.
Uniqueness
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer phenylbutyl chain may enhance its lipophilicity and membrane permeability, making it potentially more effective in certain applications.
属性
CAS 编号 |
153804-63-8 |
|---|---|
分子式 |
C22H29NO2S |
分子量 |
371.5 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylbutylamino)propan-2-ol |
InChI |
InChI=1S/C22H29NO2S/c24-20(16-23-14-5-4-10-18-8-2-1-3-9-18)17-25-21-13-6-11-19-12-7-15-26-22(19)21/h1-3,6,8-9,11,13,20,23-24H,4-5,7,10,12,14-17H2 |
InChI 键 |
RCQQFYSDEZXXHW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=CC=C2)OCC(CNCCCCC3=CC=CC=C3)O)SC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



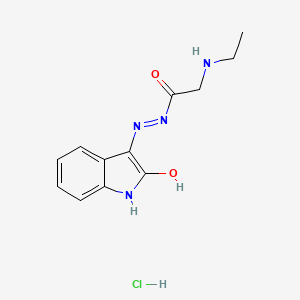

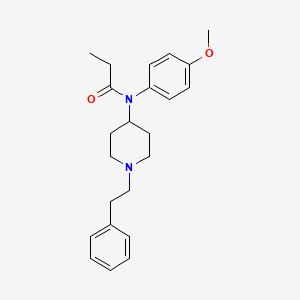
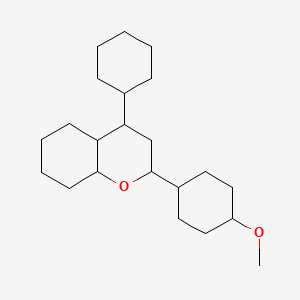

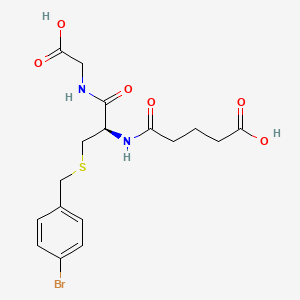
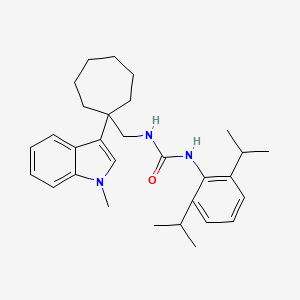

![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)
